methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate
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Overview
Description
methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability, often employing advanced techniques such as automated synthesis and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It serves as a building block for the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonyl group may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A related compound with a piperidine ring and hydroxyl group.
Methyl 4-piperidin-4-yl-benzate Hydrochloride: Another derivative of piperidine with similar structural features.
Uniqueness
methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-[(1-methylsulfonylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S/c1-26-17(23)13-3-5-14(6-4-13)19-16(22)15(21)18-11-12-7-9-20(10-8-12)27(2,24)25/h3-6,12H,7-11H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCJLQIRBXQOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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